molecular formula C11H8N2O B1330565 Pyridin-2-yl(pyridin-3-yl)methanone CAS No. 56970-91-3

Pyridin-2-yl(pyridin-3-yl)methanone

Cat. No. B1330565
CAS RN: 56970-91-3
M. Wt: 184.19 g/mol
InChI Key: WECOCLXDGWEPGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyridin-3-yl methanone derivatives has been explored in several studies. In one approach, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized and evaluated for their antimicrobial properties . Another study reported a convenient three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones, indicating the versatility of pyridin-3-yl methanones in synthesizing heterocyclic compounds . Additionally, a one-pot condensation of aryl/heteroaryl β-enaminones with ammonium acetate in the presence of CeCl3·7H2O–NaI led to the formation of novel (aryl/heteroaryl)(6-(aryl/heteroaryl)pyridin-3-yl)methanones . These methods demonstrate the diverse synthetic routes available for creating pyridin-3-yl methanone derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyridin-3-yl methanone derivatives has been characterized using various spectroscopic techniques. For instance, the structure of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . In another study, the crystal and molecular structure of a chloropyridin-3-yl methanone derivative was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of pyridin-3-yl methanone derivatives has been explored in the context of their antimicrobial activities. Compounds such as [2-(4-nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone showed significant antimycobacterial activity, comparable to standard drugs like ciprofloxacin and ethambutol . This suggests that the functional groups attached to the pyridin-3-yl methanone core can significantly influence the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-3-yl methanone derivatives, such as dipole moment (mu), log of octanol-water partition coefficient (logP), and second-order molecular connectivity index ((2)chi), have been correlated with their antimicrobial activity through QSAR evaluation . These properties are crucial in determining the compound's bioavailability and interaction with biological targets.

Scientific Research Applications

Field

Organic Chemistry

Application

Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Synthetic methods for these compounds have gained extensive attention in recent years .

Method

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

Results

The study concluded that water participates in the oxidation process, and it is the single oxygen source in this transformation . The current work provides new insights for water-involving oxidation reactions .

Application in Medicinal Chemistry

Field

Medicinal Chemistry

Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Method

The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

Results

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Application in Heterocyclic Chemistry

Field

Heterocyclic Chemistry

Application

Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .

Method

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Results

The study concluded that water participates in the oxidation process, and it is the single oxygen source in this transformation . The current work provides new insights for water-involving oxidation reactions .

Application in Antibacterial Research

Field

Antibacterial Research

Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method

Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .

Results

The study concluded that the synthesized compounds showed promising antibacterial activity .

Application in Transition Metal Catalysis

Field

Transition Metal Catalysis

Application

Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This is particularly important for the synthesis of pyridin-2-yl-methanones .

Method

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Results

The study concluded that water participates in the oxidation process, and it is the single oxygen source in this transformation . The current work provides new insights for water-involving oxidation reactions .

Application in Antimicrobial Research

Field

Antimicrobial Research

Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method

Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .

Results

The study concluded that the synthesized compounds showed promising antibacterial activity .

Future Directions

The future directions for “Pyridin-2-yl(pyridin-3-yl)methanone” could involve further exploration of its pharmacological properties, particularly its role as a TRPV4 channel antagonist . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

pyridin-2-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECOCLXDGWEPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312508
Record name pyridin-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl(pyridin-3-yl)methanone

CAS RN

56970-91-3
Record name 56970-91-3
Source DTP/NCI
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Record name pyridin-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridine-2-carbonyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D He, X Xu, Y Lu, MJ Zhou, X Xing - Organic Letters, 2020 - ACS Publications
A highly enantioselective asymmetric transfer hydrogenation (ATH) of densely functionalized diheteroaryl and diaryl ketones was developed using Ru-catalysts of minimal stereogenicity…
Number of citations: 15 pubs.acs.org
BA Ballesteros, B árbara Pesce, U Kemmerling… - Future, 2019 - academia.edu
Aim: To study a new series of [1, 2, 3] triazolo [1, 5-α] pyridine derivatives as trypanocidal agents because current antichagasic pharmacologic therapy is only partially effective. Materials …
Number of citations: 0 www.academia.edu
M Lapier, R Ballesteros-Garrido… - Future Medicinal …, 2019 - Future Science
Aim: To study a new series of [1,2,3]triazolo[1,5-α]pyridine derivatives as trypanocidal agents because current antichagasic pharmacologic therapy is only partially effective. Materials & …
Number of citations: 5 www.future-science.com

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